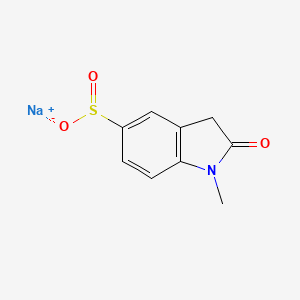

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate

Description

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a heterocyclic organic compound featuring an indole core substituted with a methyl group at position 1, a ketone at position 2, and a sulfinate (-SO₂⁻Na⁺) group at position 3. This sodium salt form enhances aqueous solubility, making it suitable for synthetic and pharmaceutical applications.

Properties

Molecular Formula |

C9H8NNaO3S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

sodium;1-methyl-2-oxo-3H-indole-5-sulfinate |

InChI |

InChI=1S/C9H9NO3S.Na/c1-10-8-3-2-7(14(12)13)4-6(8)5-9(10)11;/h2-4H,5H2,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

GJZAOWGDUURBQZ-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach involves the introduction of the sulfinate group into a 1-methyl-2-oxo-2,3-dihydro-1H-indole scaffold. The general method includes:

- Starting Material: 1-methyl-2-oxo-2,3-dihydro-1H-indole (also known as 1-methyl oxindole).

- Sulfinate Source: Sodium sulfinate salts (e.g., sodium sulfinate, sodium bisulfite).

- Reaction Conditions: The reaction typically proceeds in a polar solvent system, often aqueous or mixed aqueous-organic solvents, under controlled temperatures ranging from ambient to elevated (around 60–80 °C) to promote sulfinate substitution.

- Catalysts/Additives: Phase-transfer catalysts or mild bases may be employed to facilitate the nucleophilic substitution on the indole ring or its derivatives.

This method relies on nucleophilic attack by the sulfinate ion on an activated position of the indole ring, commonly at the 5-position, which is electronically favorable for substitution due to resonance and electronic effects of the keto group at position 2.

Industrial Scale Preparation

For industrial production, continuous flow reactors are often utilized to optimize reaction kinetics, yield, and product purity. The process involves:

- Dissolution of starting materials in purified water or aqueous solvent mixtures.

- Controlled heating with stirring to ensure complete reaction.

- Use of pH regulators (e.g., sodium hydroxide solutions) to maintain optimal conditions for sulfinate incorporation.

- Post-reaction purification steps such as crystallization under cooled conditions (2–6 °C) to isolate the sodium salt.

- Drying under vacuum at moderate temperatures (~50 °C) to obtain a high-purity crystalline product.

The industrial process aims for reaction yields above 90% and product purity exceeding 99%, suitable for pharmaceutical and research-grade applications.

Alternative Synthetic Approaches

Some literature reports suggest multi-step synthetic routes involving:

- Alkylation of indole derivatives to introduce the methyl group at nitrogen.

- Hydroxylation or oxidation steps to install the 2-oxo group.

- Subsequent sulfinate group introduction through nucleophilic substitution or sulfonation reactions.

- Use of phase-transfer catalysts and mild bases to improve yields and selectivity.

These methods often involve intermediate purification steps such as flash chromatography or recrystallization to isolate intermediates before final sulfinate salt formation.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | 1-methyl-2-oxo-2,3-dihydro-1H-indole | Commercially available or synthesized |

| Sulfinate Source | Sodium sulfinate, sodium bisulfite | Used as sodium salt for nucleophilicity |

| Solvent | Water, aqueous-organic mixtures (e.g., MeOH/H2O, CH2Cl2/H2O) | Polar solvents facilitate reaction |

| Temperature | 25–80 °C | Elevated temperatures improve yield |

| Reaction Time | 30 minutes to several hours | Depends on scale and conditions |

| pH Control | pH 6.0–7.0 (using NaOH or buffers) | Critical for sulfinate stability |

| Purification | Crystallization at 2–6 °C, vacuum drying at ~50 °C | Ensures high purity (>99%) |

| Yield | >90% | Industrially optimized |

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The indole ring can interact with biological receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The sulfinate group (-SO₂⁻) distinguishes this compound from sulfonamides (-SO₂NH₂), sulfonyl chlorides (-SO₂Cl), and sulfonyl fluorides (-SO₂F). Key structural analogs include:

Key Observations :

- Sulfinate vs. Sulfonamide : The sulfinate group (oxidized at S⁺³) is less electrophilic than sulfonamides (S⁺⁶), making it more nucleophilic and suitable for reductive or coupling reactions .

- Sulfinate vs. Sulfonyl Halides : Sulfonyl chlorides/fluorides are highly reactive intermediates for introducing sulfonate groups, whereas sulfinates are stable salts used in final products or mild reaction conditions .

Physicochemical Properties

- Solubility : Sodium sulfinates exhibit high water solubility compared to neutral sulfonamides or hydrophobic sulfonyl chlorides .

- Stability : Sulfinates are less prone to hydrolysis than sulfonyl halides but more reactive than sulfonamides. For instance, sulfonyl chlorides in require careful handling under anhydrous conditions .

Pharmacological and Industrial Relevance

- Sulfinates: Potential roles as intermediates in antiviral or anticancer agents, inferred from structurally related compounds in .

- Sulfonamides : Direct applications in therapeutics (e.g., diuretics, antibiotics) due to their bioactivity .

- Sulfonyl Chlorides/Fluorides : Primarily used in chemical synthesis; for example, highlights their use in materials science for functionalizing polymers .

Biological Activity

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its indole scaffold with a sulfinyl group that may influence its biological activity. The molecular formula is , and its structure includes a methyl group at the nitrogen position and a sulfinyl moiety at the 5-position of the indole ring.

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various leukemia cell lines. The following table summarizes the inhibitory concentration (IC50) values observed in different studies:

The compound displayed significant antiproliferative activity against K562 and Jurkat cell lines, with IC50 values comparable to standard reference drugs. Notably, it showed selectivity for cancer cells over normal peripheral blood mononuclear cells, indicating a favorable safety profile.

The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including modulation of signaling pathways involved in cell survival and proliferation.

In one study, the compound was evaluated for its effect on platelet activation and intracellular signaling in platelets, where it was found to inhibit Syk-mediated signaling pathways. This suggests potential roles beyond direct cytotoxicity, possibly involving modulation of immune responses or platelet function .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antileukemic Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of human myeloid leukemia cell lines (K562 and HL60) while showing lower toxicity to normal lymphocytes (IC50 > 50 μM). This selectivity index indicates a promising candidate for targeted cancer therapies .

- Platelet Function Modulation : Research indicated that this compound could modulate platelet responses by inhibiting Syk kinase activity. This finding opens avenues for exploring its use in thrombotic disorders or conditions where platelet activation is detrimental .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.